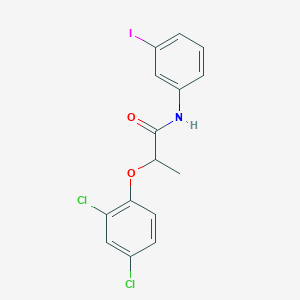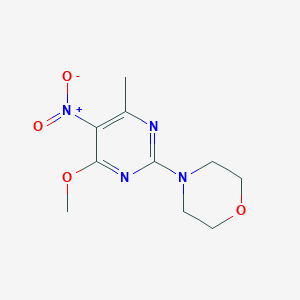
4-(4-methoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine
Übersicht
Beschreibung
4-(4-methoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine, also known as MMMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MMMP is a heterocyclic compound that contains a morpholine ring and a pyrimidine ring, which makes it a versatile molecule that can be used in various scientific applications.
Wirkmechanismus
4-(4-methoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine inhibits DHFR by binding to the active site of the enzyme and blocking the conversion of dihydrofolate to tetrahydrofolate. This leads to the depletion of folate, which is essential for the synthesis of DNA and RNA. As a result, the growth and proliferation of cancer cells and bacteria are inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer and antimicrobial activity in vitro. In cancer cells, this compound inhibits the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In bacteria, this compound inhibits the growth and survival of cells by disrupting folate metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-methoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine in lab experiments is its potency and selectivity towards DHFR. This compound is a highly specific inhibitor of DHFR, which makes it a valuable tool for studying the role of DHFR in various biological processes. However, one of the limitations of using this compound is its stability and solubility in aqueous solutions. This compound is a hydrophobic compound that requires the use of organic solvents for dissolution, which can affect the biological activity of the compound.
Zukünftige Richtungen
There are several future directions for the use of 4-(4-methoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine in scientific research. One of the areas of interest is the development of this compound analogs with improved stability and solubility in aqueous solutions. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for cancer and bacterial infections. This compound has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, the role of DHFR in various biological processes, such as cell differentiation and development, is still not fully understood, and this compound can be used as a tool for studying these processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of DHFR, an enzyme that is essential for the synthesis of DNA and RNA. This compound has shown promising results in inhibiting the growth of cancer cells and bacteria, and has anti-inflammatory and antioxidant properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for the use of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxy-6-methyl-5-nitro-2-pyrimidinyl)morpholine has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. DHFR inhibitors have been used as anticancer and antimicrobial agents, and this compound has shown promising results in inhibiting the growth of cancer cells and bacteria.
Eigenschaften
IUPAC Name |
4-(4-methoxy-6-methyl-5-nitropyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-7-8(14(15)16)9(17-2)12-10(11-7)13-3-5-18-6-4-13/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYAOLBBVLIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
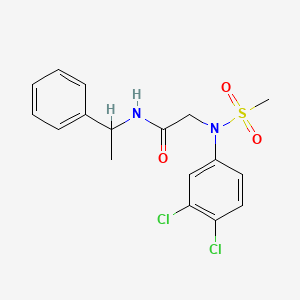
![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)


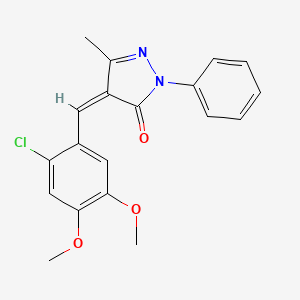
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 3-methylbenzoate](/img/structure/B3970352.png)
![2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)
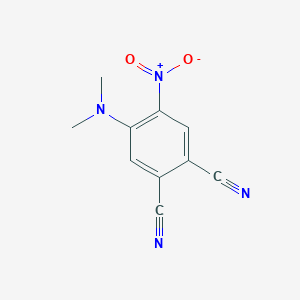
![4-oxo-4-[(2-{[(2-oxo-3-piperidinyl)carbonyl]amino}ethyl)amino]butanoic acid](/img/structure/B3970385.png)
![4-[1-(3-fluorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3970387.png)
